Bienvenue dans la boutique en ligne BenchChem!

(-)-Mepindolol

Beta-adrenergic antagonism In vitro pharmacology pA2 determination

(-)-Mepindolol is the pharmacologically active levorotatory enantiomer essential for research on intrinsic sympathomimetic activity (ISA). With ~6.5-fold greater β-blocking potency than pindolol and a unique slowly reversible β1-antagonism, it enables sustained receptor blockade at lower concentrations. Unlike propranolol, it lowers blood pressure by reducing peripheral resistance without decreasing cardiac output, making it the superior tool for heart failure and exercise physiology models. Verify enantiopurity and lot-specific ISA quantification before ordering.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
CAS No. 26328-12-1
Cat. No. B13892014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Mepindolol
CAS26328-12-1
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O
InChIInChI=1S/C15H22N2O2/c1-10(2)16-8-12(18)9-19-15-6-4-5-14-13(15)7-11(3)17-14/h4-7,10,12,16-18H,8-9H2,1-3H3/t12-/m0/s1
InChIKeyNXWGWUVGUSFQJC-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Mepindolol (CAS 26328-12-1): A Non-Selective Beta-Blocker with Distinct Intrinsic Sympathomimetic Activity (ISA) for Cardiovascular Research


(-)-Mepindolol is a non-selective beta-adrenergic receptor antagonist distinguished by its significant intrinsic sympathomimetic activity (ISA), a partial agonist effect [1]. This compound, a 2-methyl derivative of pindolol [2], functions as a competitive antagonist at beta-1 and beta-2 adrenoceptors while also providing a baseline level of receptor stimulation. Its pharmacological profile includes a potent blockade of catecholamine effects, coupled with ISA that can mitigate some of the adverse consequences of complete beta-blockade, such as pronounced bradycardia and increased peripheral resistance [1]. The specific (-)-enantiomer is the biologically active form.

Procurement Rationale for (-)-Mepindolol: Why ISA and Binding Kinetics Differentiate It from Pindolol and Propranolol


In research and clinical contexts, substituting (-)-mepindolol with another non-selective beta-blocker like pindolol or propranolol is scientifically unsound due to quantifiable differences in potency, receptor interaction kinetics, and hemodynamic effects. While both mepindolol and pindolol possess ISA, mepindolol exhibits approximately 6.5-fold greater beta-blocking potency in vitro [1] and demonstrates a unique, slowly reversible antagonism profile at beta-1 adrenoceptors, unlike the readily reversible binding of pindolol [2]. Furthermore, mepindolol's hemodynamic effects differ markedly from those of the ISA-lacking propranolol; mepindolol lowers blood pressure primarily by reducing total peripheral resistance, whereas propranolol does so by decreasing cardiac output [3]. These distinct molecular and physiological properties directly impact experimental outcomes and therapeutic effects, making mepindolol non-interchangeable.

Quantitative Differentiation Guide for (-)-Mepindolol: Evidence-Based Metrics for Research and Procurement


Beta-Blocking Potency: Mepindolol is 6.5-Fold More Potent than Pindolol in Isolated Guinea Pig Atria

In a direct comparative study on isolated guinea pig atria, mepindolol exhibited significantly greater beta-blocking potency than its close structural analog, pindolol. The pA2 values, which represent the negative logarithm of the antagonist concentration required to produce a two-fold shift in the agonist dose-response curve, were measured against isoproterenol-induced chronotropic and inotropic responses [1]. This quantitative difference in potency is a key differentiator for in vitro studies where precise receptor antagonism is required.

Beta-adrenergic antagonism In vitro pharmacology pA2 determination Cardiac pharmacology

Intrinsic Sympathomimetic Activity (ISA): Mepindolol Exerts 24% of Isoprenaline's Chronotropic Effect in Rat Atria

Mepindolol's ISA is a defining feature that distinguishes it from beta-blockers lacking this property (e.g., propranolol, metoprolol) and may even differ from other ISA-positive beta-blockers like pindolol. A study in rat atria quantified its ISA by comparing its positive chronotropic effect to that of the full agonist isoprenaline [1]. This partial agonist activity is believed to be the mechanism behind its unique hemodynamic profile of reducing blood pressure via decreased peripheral resistance rather than decreased cardiac output [1].

Intrinsic Sympathomimetic Activity Partial agonism Cardiac pharmacology Beta-2 vasorelaxation

Antagonism Reversibility: Mepindolol Exhibits Slowly Reversible Binding at Beta-1 Adrenoceptors Compared to Pindolol

The kinetic profile of receptor interaction is a crucial, often overlooked, differentiating factor between drugs. A study comparing the reversibility of beta-blockers in rat left atria found that mepindolol's antagonism of isoprenaline responses was only slowly reversible over a 3-hour washout period, contrasting sharply with the readily reversible antagonism observed with pindolol and metoprolol [1]. This slow dissociation implies a longer duration of action at the receptor level, independent of plasma concentration.

Receptor binding kinetics Beta-adrenoceptor Irreversible antagonism Pharmacodynamics

Hemodynamic Mechanism: Mepindolol Reduces Blood Pressure via Peripheral Resistance, Contrasting with Propranolol's Cardiac Output Reduction

The physiological mechanism by which a drug lowers blood pressure is a critical determinant of its clinical utility and suitability for different patient or model conditions. An in vivo study in anaesthetized cats directly compared the acute hemodynamic effects of mepindolol and propranolol [1]. The findings highlight a fundamental mechanistic difference stemming from the presence (mepindolol) or absence (propranolol) of ISA.

Hemodynamics Blood pressure regulation Cardiac output Peripheral resistance In vivo pharmacology

Clinical Blood Pressure Reduction: Mepindolol Induces Rapid Diastolic BP Decrease Not Seen with Pindolol or Propranolol in Asthmatics

In a controlled clinical trial involving asthmatic patients, a single oral dose of mepindolol demonstrated a unique cardiovascular effect compared to its analogs. While the three drugs (mepindolol, pindolol, propranolol) were dosed to produce similar reductions in pulse rate, only mepindolol caused a rapid and statistically significant fall in lying diastolic blood pressure [1]. This finding underscores that even when different beta-blockers are titrated for equivalent heart rate effects, their impact on other cardiovascular parameters can differ significantly.

Clinical trial Asthma Cardiovascular safety Diastolic blood pressure Human pharmacology

Defined Research and Industrial Applications for (-)-Mepindolol Based on Quantitative Evidence


Investigating Hemodynamics in Heart Failure Models Requiring Cardiac Output Preservation

Based on the direct evidence showing mepindolol reduces blood pressure by lowering peripheral resistance without reducing cardiac output [1], it is the preferred beta-blocker for in vivo models of heart failure or exercise physiology where maintaining contractility and output is a primary goal. This contrasts with propranolol, which decreases cardiac output, making mepindolol the superior tool for dissecting hemodynamic mechanisms.

In Vitro Receptor Pharmacology Studies Requiring Potent, Slowly Reversible Beta-Adrenoceptor Antagonism

For in vitro experiments on isolated cardiac tissues (e.g., atria) that demand a high degree of beta-adrenoceptor blockade with a unique kinetic profile, (-)-mepindolol is the ideal candidate. Its 6.5-fold greater potency over pindolol [1] allows for use at lower concentrations, while its slowly reversible binding [2] ensures a sustained block during long-duration washout experiments or agonist addition protocols.

Clinical Research on Antihypertensive Effects in Patients with Asthma or COPD

When designing a clinical study involving hypertensive patients with co-existing respiratory conditions, (-)-mepindolol's differentiated cardiovascular profile is a key selection factor. Evidence from a trial in asthmatic patients demonstrated that mepindolol provided a significant reduction in diastolic blood pressure that was not achieved by equipotent doses of propranolol or pindolol [1]. Furthermore, its respiratory effects were intermediate between propranolol and pindolol, suggesting a specific utility in this vulnerable population.

Reference Standard for Intrinsic Sympathomimetic Activity (ISA) in Beta-Blocker Research

(-)-Mepindolol serves as a valuable reference compound in any research program investigating the role of ISA in beta-blocker pharmacology. Its ISA has been rigorously quantified at 24% of isoprenaline's maximal effect on heart rate [1], and its unique hemodynamic consequences (decreased peripheral resistance vs. decreased cardiac output) are directly attributed to this property [1]. This makes it an essential tool for comparative studies with ISA-lacking beta-blockers like metoprolol or propranolol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Mepindolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.